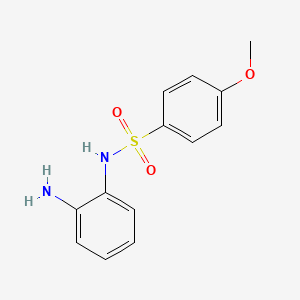![molecular formula C15H20F3NO B6083248 N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6083248.png)
N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine, also known as TFMPP, is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug due to its hallucinogenic and stimulant effects. However, TFMPP has also been studied for its potential scientific research applications.
Wirkmechanismus
N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine acts as a partial agonist at serotonin receptors, meaning it can activate the receptor to a certain extent but not fully. This leads to a complex pattern of effects on the brain, including changes in neurotransmitter release and neuronal activity. The exact mechanism of action of this compound is not fully understood, but it is thought to involve interactions with multiple neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, and changes in body temperature. It also has psychoactive effects, including altered perception, mood, and cognition. These effects are thought to be mediated by its interactions with serotonin receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine in lab experiments is its specificity for serotonin receptors, which allows researchers to study the effects of serotonin on behavior and brain function. However, this compound also has limitations, including its potential for abuse and its complex effects on multiple neurotransmitter systems. Additionally, its use in animal studies may not fully translate to humans, as the effects of this compound may differ between species.
Zukünftige Richtungen
There are several potential future directions for research on N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. This compound's interactions with serotonin receptors make it a promising candidate for developing new therapies that target the serotonin system. Another area of interest is its use in studying the neurobiological basis of drug addiction, as this compound has been shown to have some similarities to other drugs of abuse. Finally, further research is needed to fully understand the complex effects of this compound on the brain and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine involves a multi-step process that begins with the condensation of 3-trifluoromethylbenzaldehyde with nitroethane to form 3-(trifluoromethyl)phenyl-2-nitropropene. This intermediate is then reduced to 3-(trifluoromethyl)phenyl-2-nitropropane, which is subsequently reacted with tetrahydrofuran in the presence of lithium aluminum hydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. This makes it a useful tool for studying the role of serotonin in the brain and its effects on behavior.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c1-11(19-10-14-6-3-7-20-14)8-12-4-2-5-13(9-12)15(16,17)18/h2,4-5,9,11,14,19H,3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCWURXZTFVSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6083167.png)
![1-{[1-({6-[(1-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B6083171.png)
![N-(3-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6083175.png)
![1-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6083180.png)
![7-(cyclopropylmethyl)-2-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083196.png)
![(1-{[1-(cyclopropylsulfonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6083202.png)
![{4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B6083209.png)

![4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)

![2-[4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6083246.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6083264.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6083265.png)
![5-(3-methoxyphenyl)-3-[2-(2-pyridinyl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B6083267.png)